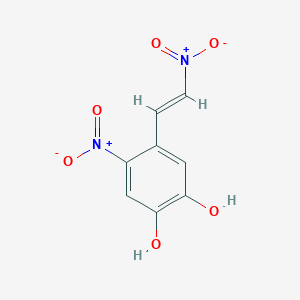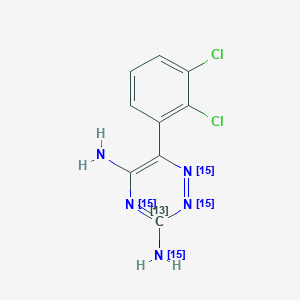
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is an organic compound with the molecular formula C8H6N2O6 and a molecular weight of 226.14 g/mol This compound is characterized by the presence of two hydroxyl groups, a nitro group, and a nitrovinyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene typically involves the nitration of a suitable precursor compound. One common method is the nitration of 3,4-dihydroxybenzaldehyde using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction: 3,4-dihydroxybenzaldehyde is treated with a mixture of concentrated nitric acid and sulfuric acid at a temperature of around 0-5°C.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product.
Purification: The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction parameters.
化学反応の分析
Types of Reactions
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The nitrovinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
科学的研究の応用
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can interact with cellular components. Additionally, the nitrovinyl group can participate in nucleophilic addition reactions, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
3,4-Dihydroxybenzaldehyde: Lacks the nitro and nitrovinyl groups.
3,4-Dihydroxy-5-nitrobenzaldehyde: Contains a nitro group but lacks the nitrovinyl group.
4-Nitrocatechol: Contains a nitro group but lacks the nitrovinyl group.
Uniqueness
3,4-Dihydroxy-6-nitro-beta-nitrovinylbenzene is unique due to the presence of both nitro and nitrovinyl groups, which impart distinct chemical and biological properties
特性
分子式 |
C8H6N2O6 |
|---|---|
分子量 |
226.14 g/mol |
IUPAC名 |
4-nitro-5-[(E)-2-nitroethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H6N2O6/c11-7-3-5(1-2-9(13)14)6(10(15)16)4-8(7)12/h1-4,11-12H/b2-1+ |
InChIキー |
CRZSVYVRNQBKHH-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
正規SMILES |
C1=C(C(=CC(=C1O)O)[N+](=O)[O-])C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene;5,15-dibromotricyclo[8.2.2.24,7]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene](/img/structure/B11941855.png)






![1-(2-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11941884.png)
silane](/img/structure/B11941889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)



![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)
